

Mabuterol's Cardiovascular Profile in Preclinical Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Mabuterol*

Cat. No.: *B030384*

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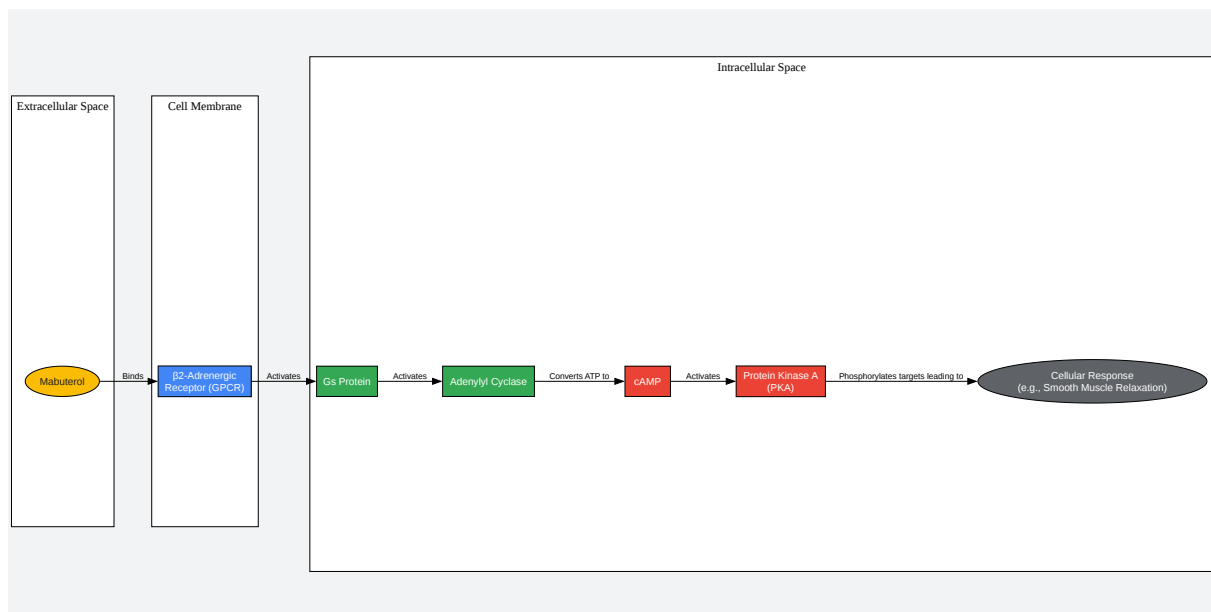
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of **mabuterol**, a selective β_2 -adrenergic receptor agonist, as observed in various preclinical models. The data presented herein is crucial for understanding the compound's safety and pharmacological profile, offering valuable insights for further research and development.

Mabuterol has been investigated for its bronchodilatory effects, and a thorough examination of its cardiovascular liabilities is a critical component of its preclinical assessment.

Mechanism of Action: β_2 -Adrenergic Receptor Stimulation

Mabuterol exerts its pharmacological effects primarily through the selective activation of β_2 -adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the bronchi, blood vessels, and uterus.[3][4] In the cardiovascular system, β_2 -adrenergic stimulation in vascular smooth muscle leads to vasodilation, which can cause a decrease in blood pressure and a reflexive increase in heart rate.[5][6] While β_1 -receptors are the dominant subtype in the heart, β_2 -receptors are also present and their stimulation can contribute to changes in heart rate and contractility.[3][4] **Mabuterol**'s selectivity for β_2 - over β_1 -receptors is a key determinant of its cardiovascular side-effect profile.[1][7]





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